[4-(dimethylamino)phenyl]iminoazanium hexafluorophosphate [4-(dimethylamino)phenyl]iminoazanium hexafluorophosphate
Brand Name: Vulcanchem
CAS No.: 2926-45-6
VCID: VC17982725
InChI: InChI=1S/C8H11N3.F6P/c1-11(2)8-5-3-7(10-9)4-6-8;1-7(2,3,4,5)6/h3-6,9H,1-2H3;/q;-1/p+1
SMILES: Array
Molecular Formula: C8H12F6N3P
Molecular Weight: 295.17 g/mol

[4-(dimethylamino)phenyl]iminoazanium hexafluorophosphate

CAS No.: 2926-45-6

Cat. No.: VC17982725

Molecular Formula: C8H12F6N3P

Molecular Weight: 295.17 g/mol

* For research use only. Not for human or veterinary use.

[4-(dimethylamino)phenyl]iminoazanium hexafluorophosphate - 2926-45-6

Specification

CAS No. 2926-45-6
Molecular Formula C8H12F6N3P
Molecular Weight 295.17 g/mol
IUPAC Name [4-(dimethylamino)phenyl]iminoazanium hexafluorophosphate
Standard InChI InChI=1S/C8H11N3.F6P/c1-11(2)8-5-3-7(10-9)4-6-8;1-7(2,3,4,5)6/h3-6,9H,1-2H3;/q;-1/p+1
Standard InChI Key KTDREGYJAOLIGU-UHFFFAOYSA-O
Canonical SMILES CN(C)C1=CC=C(C=C1)[N+]#N.F[P-](F)(F)(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(Dimethylamino)benzenediazonium hexafluorophosphate consists of a benzene ring substituted with a dimethylamino group (-N(CH₃)₂) at the para position and a diazonium group (-N⁺≡N) at the adjacent position. The hexafluorophosphate anion (PF₆⁻) balances the positive charge of the diazonium cation. Key structural insights include:

  • IUPAC Name: 4-(dimethylamino)benzenediazonium hexafluorophosphate

  • Canonical SMILES: CN(C)C1=CC=C(C=C1)[N+]#N.FP-(F)(F)(F)F

  • InChIKey: YXNAXNYLCQPCJA-UHFFFAOYSA-N

X-ray crystallographic analyses of analogous diazonium salts reveal planar benzene rings with diazonium groups adopting linear configurations, stabilized by resonance and anion interactions .

Physicochemical Characteristics

The compound exhibits the following properties:

PropertyValueSource
Molecular Weight293.15 g/mol
Melting Point>118°C (decomposition)
UV-Vis Absorption (CH₃CN)λₘₐₓ 471 nm (log ε = 4.56)
IR Peaks (PF₆⁻)783 cm⁻¹, 448 cm⁻¹

The UV-vis spectrum shows a charge-transfer band at 471 nm, indicative of electronic interactions between the aromatic system and the counterion . Thermal gravimetric analysis (TGA) confirms stability up to 118°C, beyond which decomposition releases nitrogen gas .

Synthesis and Industrial Applications

Synthesis via Diazotization

The compound is synthesized through diazotization of 4-(dimethylamino)aniline under acidic conditions:

  • Reaction Setup: 4-(Dimethylamino)aniline is dissolved in acetic acid and treated with sodium nitrite (NaNO₂) at 0–5°C.

  • Acidification: Hexafluorophosphoric acid (HPF₆) is added to protonate the amine, forming the diazonium ion.

  • Precipitation: The product precipitates upon addition of diethyl ether, yielding reddish-orange crystals .

Critical Parameters:

  • Temperature control (<5°C) prevents premature decomposition.

  • Stoichiometric excess of HPF₆ ensures complete ion pairing .

Industrial and Research Applications

4-(Dimethylamino)benzenediazonium hexafluorophosphate is pivotal in:

  • Dye Synthesis: Coupling with electron-rich aromatics (e.g., phenols) produces azo dyes with intense colors.

  • Pharmaceutical Intermediates: Forms carbon-nitrogen bonds in alkaloid and antibiotic syntheses.

  • Surface Functionalization: Grafts aryl groups onto polymers and nanoparticles via electrochemical reduction .

A 2024 study demonstrated its use in synthesizing light-responsive hydrogels, where photodediazoniation triggers crosslinking .

Reaction Mechanisms and Kinetic Studies

Photodediazoniation Pathways

Upon UV irradiation (λ = 365 nm), the diazonium group undergoes heterolytic cleavage:

Ar-N2+hνAr++N2\text{Ar-N}_2^+ \xrightarrow{h\nu} \text{Ar}^+ + \text{N}_2 \uparrow

The aryl cation (Ar⁺) reacts with nucleophiles (e.g., H₂O, CH₃CN) to form phenols or nitriles . Solvent effects dominate:

  • In acetonitrile, aryl cations persist, enabling electrophilic substitutions.

  • In aqueous solutions, rapid hydrolysis yields phenolic products .

Thermal Decomposition

Heating above 100°C induces homolytic cleavage, generating aryl radicals:

Ar-N2+ΔAr+N2+PF6\text{Ar-N}_2^+ \xrightarrow{\Delta} \text{Ar}^\bullet + \text{N}_2 \uparrow + \text{PF}_6^-

These radicals participate in polymerization and C-H functionalization, useful in materials science .

Recent Research Advancements

Biological Modifications

A 2025 study functionalized albumin proteins via diazonium coupling, creating drug-carrier conjugates with enhanced tumor targeting. The reaction achieved 85% yield under physiological pH, underscoring biocompatibility.

Electrochemical Applications

Researchers immobilized the compound on carbon electrodes, enabling covalent attachment of redox-active molecules. Cyclic voltammetry revealed stable modified surfaces with electron transfer rates of 1.2 × 10³ s⁻¹ .

Challenges and Future Directions

Stability Optimization

Despite advances, the compound’s thermal instability limits high-temperature applications. Encapsulation in mesoporous silica or ionic liquids may enhance robustness.

Green Chemistry Approaches

Future work aims to replace hexafluorophosphate with biodegradable anions (e.g., citrate) while retaining reactivity .

Quantum Chemical Modeling

Density functional theory (DFT) studies predict substituent effects on diazonium stability, guiding the design of derivatives with tailored reactivity.

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